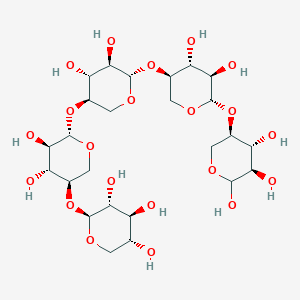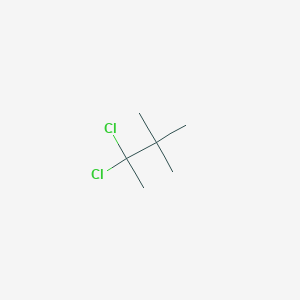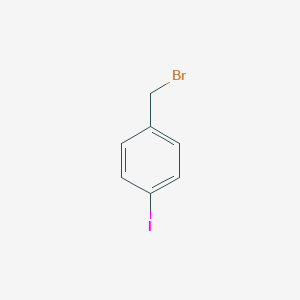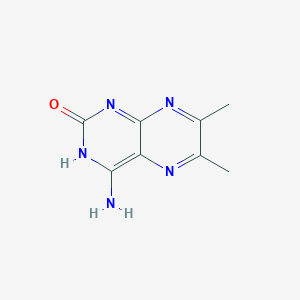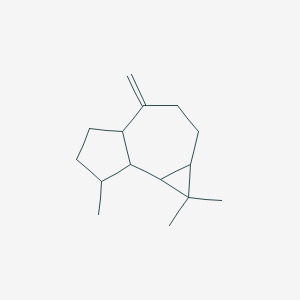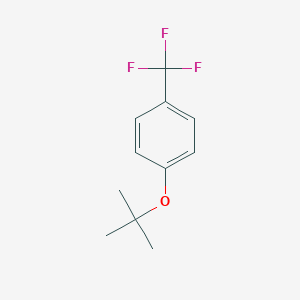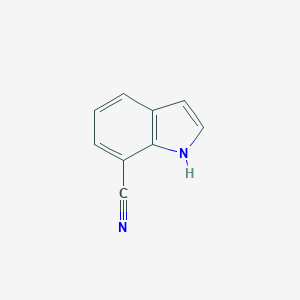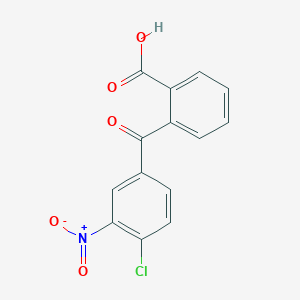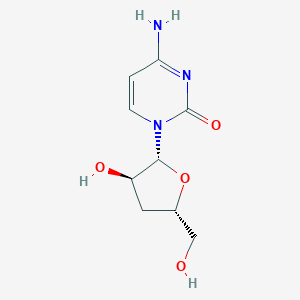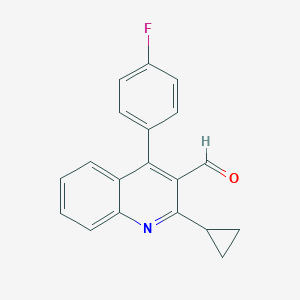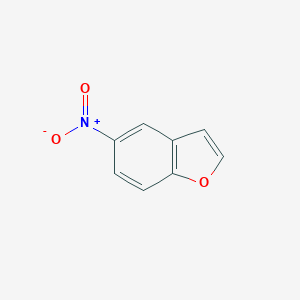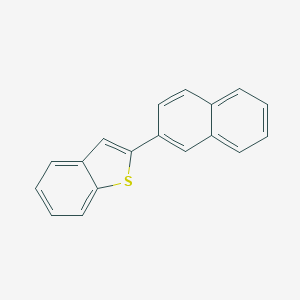
2-(2-Naphthyl)-1-thiaindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthyl)-1-thiaindene (NT) is a heterocyclic compound that has gained considerable attention in scientific research due to its potential applications in various fields. NT is a sulfur-containing organic molecule that belongs to the family of thiaindenes, which are known for their unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Naphthyl)-1-thiaindene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell survival. 2-(2-Naphthyl)-1-thiaindene has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemische Und Physiologische Effekte
2-(2-Naphthyl)-1-thiaindene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(2-Naphthyl)-1-thiaindene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Naphthyl)-1-thiaindene for lab experiments is its ease of synthesis and purification. 2-(2-Naphthyl)-1-thiaindene is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 2-(2-Naphthyl)-1-thiaindene is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Naphthyl)-1-thiaindene, including the development of new synthesis methods for improved yield and purity, the exploration of 2-(2-Naphthyl)-1-thiaindene-based materials for optoelectronic and biomedical applications, and the investigation of the mechanism of action of 2-(2-Naphthyl)-1-thiaindene in cancer cells. Additionally, the potential use of 2-(2-Naphthyl)-1-thiaindene as a therapeutic agent for other diseases, such as neurodegenerative disorders, warrants further investigation.
Synthesemethoden
2-(2-Naphthyl)-1-thiaindene can be synthesized by various methods, including the reaction of 2-naphthylamine with sulfur and a suitable oxidizing agent. Another method involves the reaction of 2-naphthylamine with sulfur monochloride, followed by oxidation with hydrogen peroxide. The purity and yield of the synthesized 2-(2-Naphthyl)-1-thiaindene can be improved by using different purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthyl)-1-thiaindene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, 2-(2-Naphthyl)-1-thiaindene has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, 2-(2-Naphthyl)-1-thiaindene-based materials have been explored for their potential applications in light-emitting diodes and photovoltaic devices. In biomedicine, 2-(2-Naphthyl)-1-thiaindene has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
17164-77-1 |
|---|---|
Produktname |
2-(2-Naphthyl)-1-thiaindene |
Molekularformel |
C18H12S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-naphthalen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H |
InChI-Schlüssel |
VXNMJAGOXHIGRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
Andere CAS-Nummern |
17164-77-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



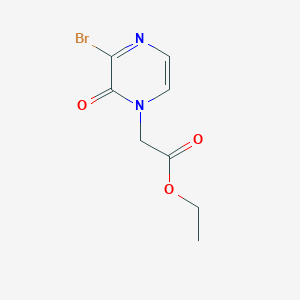
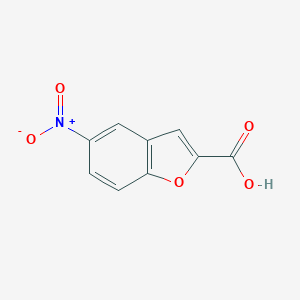
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
